N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide
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Overview
Description
N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a chlorophenyl thiourea with α-haloketones. This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cell proliferation, resulting in antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-(4-(2-chlorophenyl)-1,3-thiazol-5-yl)pyrimidine
Uniqueness
N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Biological Activity
N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula C13H11ClN4S and a molecular weight of approximately 298.77 g/mol. Its structure features a pyrimidine ring substituted with a thiazole moiety and a chlorophenyl group, which are critical for its biological activity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. A notable example is the inhibition of AKT2/PKBβ, which plays a significant role in glioma malignancy. In vitro studies demonstrated that certain derivatives exhibited low micromolar activity against this kinase, correlating with decreased glioma cell viability and reduced neurosphere formation in patient-derived glioma stem cells .
Compound | Target Kinase | IC50 (µM) | Cellular Effect |
---|---|---|---|
4j | AKT2/PKBβ | 12 | Inhibits glioma cell growth |
4j | AKT1/PKBα | 14 | Inhibits glioma cell growth |
2. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that thiazole derivatives can inhibit carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and pathologies:
- Selectivity for CA IX : Compounds related to this compound have shown potent inhibitory effects against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential use in targeting tumor-associated CA .
Case Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of pyrano[2,3-c]pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antitumor effects against glioblastoma cell lines. The compound 4j was particularly effective in inhibiting neurosphere formation and displayed low toxicity towards non-cancerous cells .
Case Study 2: Mechanistic Insights
In another investigation, the mechanism of action for thiazole-based compounds was elucidated through cellular assays that measured apoptosis induction in cancer cell lines. The study reported that specific derivatives could increase annexin V-FITC positive cells significantly, indicating enhanced apoptosis compared to controls .
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c1-9(21)19-15-17-7-6-12(20-15)13-8-18-14(22-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOFXFPEOJWROB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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